molecular formula C26H52NO6P B115964 N-octanoylsphingosine 1-phosphate CAS No. 158983-53-0

N-octanoylsphingosine 1-phosphate

Cat. No.: B115964
CAS No.: 158983-53-0
M. Wt: 505.7 g/mol
InChI Key: VSSNYUXSRXINIP-WRBRXSDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-octanoylsphingosine 1-phosphate is a derivative of sphingosine, a type of sphingolipid, which is a class of lipids containing a backbone of sphingoid bases. This compound is characterized by the presence of an octanoyl group attached to the nitrogen atom of sphingosine and a phosphate group at the first position. It plays a significant role in various biological processes and is a subject of interest in scientific research due to its potential therapeutic applications .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-octanoylsphingosine 1-phosphate typically involves the acylation of sphingosine with octanoic acid followed by phosphorylation. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the acylation process. The phosphorylation step can be achieved using phosphoryl chloride or other phosphorylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This often includes the use of automated reactors and purification systems such as high-performance liquid chromatography (HPLC) to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-octanoylsphingosine 1-phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and phosphorylating agents like phosphoryl chloride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

Cellular and Molecular Biology Applications

C8-S1P has been utilized in various studies to investigate its effects on cellular processes:

  • Endothelial Colony-Forming Cells (ECFCs) : C8-S1P has been used in lipid preparations to treat ECFCs, facilitating nuclear morphology analysis. This application helps in understanding the role of sphingolipids in endothelial cell function and development .
  • Metabolic Pathways in Amphibians : Research involving Rana catesbeiana (bullfrog) during metamorphosis has validated the use of C8-S1P to study its effects on metabolic pathways, highlighting its role in developmental biology .
  • Transepithelial Electrical Resistance (TER) : C8-S1P is employed to screen lipids that can rapidly and reversibly alter TER or tight junction permeability in epithelial tissues, which is crucial for understanding barrier functions in various physiological contexts .

Pharmacological Applications

C8-S1P's pharmacological potential is being explored in several therapeutic areas:

  • Anti-inflammatory Effects : Sphingosine 1-phosphate (S1P), a metabolite of C8-S1P, acts as a potent anti-inflammatory agent. It modulates immune responses by influencing the migration and activation of immune cells, which can be beneficial in treating inflammatory diseases .
  • Cardiovascular Protection : Studies indicate that S1P can reduce ischemia-reperfusion injury in cardiac tissues. C8-S1P's role as a precursor could be significant in developing treatments for heart diseases by enhancing cardiomyocyte survival during hypoxic conditions .
  • Cancer Research : The inhibitory effects of S1P on cancer cell motility have been documented. For instance, elevated intracellular levels of S1P were shown to inhibit the chemotactic motility of human breast cancer cells, suggesting potential applications in cancer therapeutics .

Table 1: Summary of Key Studies Involving C8-S1P

Study FocusFindingsReference
ECFC Nuclear MorphologyC8-S1P treatment improved nuclear morphology analysis in ECFCs.
Amphibian MetabolismValidation of C8-S1P effects on metabolic pathways during frog metamorphosis.
Epithelial Tight JunctionsRapid alteration of TER using C8-S1P indicates its potential for modulating epithelial barriers.
Anti-inflammatory MechanismsS1P regulates immune cell migration and activation, providing therapeutic avenues for inflammation.
CardioprotectionS1P reduces ischemia-reperfusion injury, enhancing myocardial protection.
Cancer Cell MotilityIncreased S1P levels inhibit breast cancer cell motility, indicating a potential therapeutic role.

Future Directions and Research Implications

The diverse applications of N-octanoylsphingosine 1-phosphate present numerous avenues for future research:

  • Therapeutic Development : Continued exploration into its anti-inflammatory and cardioprotective properties may lead to novel therapies for cardiovascular diseases and inflammatory disorders.
  • Cancer Treatment Strategies : Investigating the mechanisms by which C8-S1P affects tumor cell behavior could yield new strategies for cancer treatment, particularly regarding metastasis prevention.
  • Understanding Metabolic Disorders : Further studies on its role during amphibian metamorphosis may provide insights into metabolic regulation applicable to human health.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-octanoylsphingosine 1-phosphate include other N-acylsphingosine 1-phosphates such as:

Uniqueness

What sets this compound apart from its analogs is the specific length of its acyl chain (octanoyl group), which can influence its biological activity and interaction with receptors. This unique structure may result in distinct pharmacological properties and potential therapeutic applications compared to other N-acylsphingosine 1-phosphates .

Biological Activity

N-octanoylsphingosine 1-phosphate (C8-S1P) is a bioactive sphingolipid that has garnered attention for its diverse biological activities, particularly in cell signaling, proliferation, and apoptosis regulation. This article explores the biological activity of C8-S1P, summarizing key findings from various studies, including case studies and research data.

Overview of this compound

This compound is a synthetic analog of sphingosine 1-phosphate (S1P), which is known to play crucial roles in various cellular processes. The structure of C8-S1P includes a long-chain fatty acid (octanoic acid) attached to the sphingosine backbone, enhancing its biological potency compared to other ceramide derivatives.

C8-S1P exhibits several mechanisms through which it influences cellular functions:

  • Cell Proliferation : Research has shown that C8-S1P stimulates DNA synthesis and promotes cell division in various cell types, including fibroblasts. This effect is mediated through specific signaling pathways that involve activation of protein kinases and phospholipase D .
  • Inhibition of Apoptosis : C8-S1P has been demonstrated to block apoptosis in different cellular contexts. It acts by modulating the activity of pro-apoptotic factors and enhancing survival signaling pathways .
  • Inflammatory Response : As a sphingolipid mediator, C8-S1P plays a role in inflammatory responses by stimulating chemotaxis in immune cells, such as macrophages. This action is linked to receptor interactions involving Gi proteins .

Table 1: Summary of Biological Activities of this compound

Biological ActivityMechanismReference
Cell ProliferationStimulates DNA synthesis; activates protein kinases
Apoptosis InhibitionBlocks apoptosis via survival signaling pathways
Inflammation ModulationEnhances macrophage chemotaxis through Gi protein-coupled receptors
PKC ActivationInduces phosphorylation of PKC substrates
Cytokine SecretionStimulates IL-2 secretion in T-cells

Case Study: Role in Cancer Therapy

A study examined the effects of C8-S1P on cancer cell lines, revealing that it enhances cell proliferation while inhibiting apoptosis. This dual effect suggests potential therapeutic applications in cancer treatment where modulation of cell survival is crucial. Furthermore, the study highlighted the potential for C8-S1P to act as a sensitizer in combination therapies .

Comparative Analysis with Other Sphingolipids

C8-S1P shares similarities with other sphingolipids but exhibits unique properties due to its octanoyl chain. Compared to longer-chain sphingolipids like sphingosine 1-phosphate (S1P), C8-S1P demonstrates:

  • Enhanced Bioactivity : Short-chain ceramide derivatives like C8-S1P have shown increased potency in stimulating cellular responses compared to their longer-chain counterparts .
  • Distinct Signaling Pathways : While S1P primarily engages with S1P receptors, C8-S1P may activate additional pathways due to its structural differences, leading to varied biological outcomes .

Properties

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52NO6P/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(28)24(23-33-34(30,31)32)27-26(29)22-20-17-8-6-4-2/h19,21,24-25,28H,3-18,20,22-23H2,1-2H3,(H,27,29)(H2,30,31,32)/b21-19+/t24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSNYUXSRXINIP-WRBRXSDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-octanoylsphingosine 1-phosphate
N-octanoylsphingosine 1-phosphate
N-octanoylsphingosine 1-phosphate
N-octanoylsphingosine 1-phosphate
N-octanoylsphingosine 1-phosphate
N-octanoylsphingosine 1-phosphate
Customer
Q & A

Q1: How does N-octanoylsphingosine 1-phosphate influence cell proliferation, and how does its activity compare to similar molecules?

A1: this compound (C8-ceramide-1-phosphate) acts as a stimulator of DNA synthesis and cell division in Rat-1 fibroblasts at concentrations ranging from 1-10 μM. [] This effect is in contrast to its structural analogue, ceramide, which is known to induce cell death. While C8-ceramide-1-phosphate shares some structural similarities with phosphatidate and lysophosphatidate, its mechanism of action differs. Unlike these molecules, C8-ceramide-1-phosphate's stimulation of DNA synthesis was not associated with inhibition of adenylate cyclase activity, nor did it increase the activities of phospholipase D or mitogen-activated protein kinases (42- and 44 kDa isoforms). [] This suggests a unique pathway through which C8-ceramide-1-phosphate exerts its effects on cell proliferation.

Q2: How does the presence of ceramides affect the activity of this compound?

A2: The stimulatory effect of C8-ceramide-1-phosphate on DNA synthesis is counteracted by the presence of cell-permeable ceramides. [] Specifically, C2-ceramide was shown to stimulate the conversion of C8-ceramide-1-phosphate back to C8-ceramide, with minimal production of sphingosine or sphingosine-1-phosphate. [] This conversion likely plays a role in mitigating the stimulatory effect of C8-ceramide-1-phosphate on DNA synthesis. This finding highlights a potential regulatory mechanism in the sphingolipid metabolic pathway, where the balance between ceramides and ceramide-1-phosphates influences cellular processes like proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.